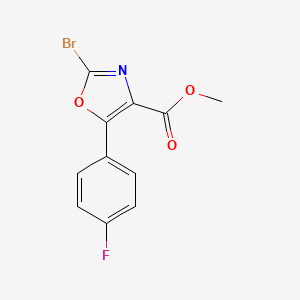
Methyl 2-bromo-5-(4-fluorophenyl)oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl2-bromo-5-(4-fluorophenyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-bromo-5-(4-fluorophenyl)oxazole-4-carboxylate typically involves the bromination of a precursor oxazole compound. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position on the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl2-bromo-5-(4-fluorophenyl)oxazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted oxazole derivatives.
Oxidation Reactions: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Formation of dihydrooxazole derivatives.
Scientific Research Applications
Methyl2-bromo-5-(4-fluorophenyl)oxazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl2-bromo-5-(4-fluorophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazole ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate biological pathways depending on its structural modifications and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-5-(4-fluorophenyl)oxazole: Lacks the carboxylate group, affecting its solubility and reactivity.
Methyl 2-bromo-5-phenyl-oxazole-4-carboxylate: Lacks the fluorine atom, altering its electronic properties and biological activity.
Uniqueness
Methyl2-bromo-5-(4-fluorophenyl)oxazole-4-carboxylate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical modifications. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H7BrFNO3 |
|---|---|
Molecular Weight |
300.08 g/mol |
IUPAC Name |
methyl 2-bromo-5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H7BrFNO3/c1-16-10(15)8-9(17-11(12)14-8)6-2-4-7(13)5-3-6/h2-5H,1H3 |
InChI Key |
VYCNIVLPDLLUEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC(=N1)Br)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















